REACTION_CXSMILES
|
[Cl:1]N1C(=O)CCC1=O.OCCOCN1C=C(C=C)C(=O)NC1=O.[N-]=[N+]=[N-].[Na+].[OH:28][CH2:29][CH2:30][O:31][CH2:32][N:33]1[CH:40]=[C:39]([CH:41]([N:44]=[N+:45]=[N-:46])[CH2:42]Br)[C:37](=[O:38])[NH:36][C:34]1=[O:35]>COCCOC.O>[OH:28][CH2:29][CH2:30][O:31][CH2:32][N:33]1[CH:40]=[C:39]([CH:41]([N:44]=[N+:45]=[N-:46])[CH2:42][Cl:1])[C:37](=[O:38])[NH:36][C:34]1=[O:35] |f:2.3|
|
Name
|
|
Quantity
|
88 mg
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
116 mg
|
Type
|
reactant
|
Smiles
|
OCCOCN1C(=O)NC(=O)C(=C1)C=C
|
Name
|
|
Quantity
|
143 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCOCN1C(=O)NC(=O)C(=C1)C(CBr)N=[N+]=[N-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 3 h at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
Completion of the reaction
|
Type
|
CUSTOM
|
Details
|
gave a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
Elution with chloroform:methanol (97:3
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCOCN1C(=O)NC(=O)C(=C1)C(CCl)N=[N+]=[N-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 mg | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |